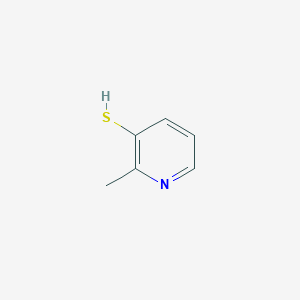

2-Methylpyridine-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQWZVMVSJLPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313406 | |

| Record name | 2-Methyl-3-pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762272-47-9 | |

| Record name | 2-Methyl-3-pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762272-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Methylpyridine 3 Thiol

Nucleophilic Properties of the Thiol Moiety

The thiol group (-SH) of 2-methylpyridine-3-thiol is the primary center of its nucleophilic reactivity. The sulfur atom, with its lone pairs of electrons, can act as a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This reactivity is central to many of its characteristic chemical transformations.

Reactions with Electrophilic Centers

The thiolate anion of this compound, readily formed in the presence of a base, exhibits strong nucleophilicity towards a variety of electrophilic centers. This reactivity allows for the formation of new carbon-sulfur bonds, a key transformation in organic synthesis.

One significant class of reactions involves the nucleophilic aromatic substitution (SNAr) with electron-deficient aromatic rings. For instance, studies on 2-methyl-3-nitropyridines have shown that they readily react with thiolate anions. In these reactions, the thiolate displaces a leaving group, such as a nitro group (NO₂), on the pyridine (B92270) ring. Research has demonstrated that in 2-methyl-3,5-dinitropyridine, the 3-NO₂ group is selectively substituted by sulfur nucleophiles. nih.govresearchgate.net This regioselectivity highlights the influence of the electronic properties of the pyridine ring on the course of the reaction.

The general mechanism for the reaction of a thiolate with an alkyl halide is a straightforward SN2 displacement, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion to form a thioether. pearson.com

Another important category of electrophiles for the thiol moiety are Michael acceptors, which are α,β-unsaturated carbonyl compounds. The reaction, known as the thia-Michael addition, proceeds via the conjugate addition of the thiolate to the β-carbon of the unsaturated system. mdpi.comnih.gov This reaction is typically base-catalyzed, as the deprotonation of the thiol to the more nucleophilic thiolate is a key step. nih.govresearchgate.net The mechanism involves the formation of a resonance-stabilized enolate intermediate. The reactivity of Michael acceptors can be tuned by altering the electron-withdrawing groups attached to the double bond. nih.gov

Thiol-Disulfide Interconversion Mechanisms

The interconversion between the thiol form of this compound and its corresponding disulfide is a fundamental redox process. This thiol-disulfide exchange is a common reaction for thiols and plays a crucial role in various chemical and biological systems. nih.govnih.govlibretexts.org The reaction can be initiated by a variety of oxidizing agents or proceed through a disulfide exchange mechanism.

Thiol-disulfide exchange, a key mechanism for the interconversion, typically proceeds through a nucleophilic substitution (SN2-like) pathway. nih.govnih.gov In this mechanism, a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond. This leads to the formation of a new disulfide bond and the release of a new thiolate anion. nih.gov The reaction proceeds through a transient and linear trisulfide-like transition state. nih.gov The rate of this exchange is dependent on several factors, including the pKa of the attacking thiol, the steric accessibility of the disulfide bond, and the stability of the leaving thiolate group. harvard.edu Pyridyl disulfide moieties are particularly effective in promoting rapid thiol-disulfide exchange reactions. rsc.org

The process can be summarized in two main mechanistic pathways:

Direct Oxidation: Two thiol molecules are oxidized to form a disulfide. This can be facilitated by chemical oxidants or occur via aerobic oxidation.

Thiol-Disulfide Exchange: A thiolate anion attacks a disulfide bond, resulting in the formation of a new disulfide and a new thiolate. This is a reversible process, with the equilibrium position depending on the relative concentrations and reduction potentials of the species involved. nih.gov

Pyridine Ring Reactivity and Substitution Patterns

The pyridine ring in this compound possesses a distinct pattern of reactivity governed by the electron-withdrawing nature of the nitrogen atom and the influence of the existing substituents. The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, and directs incoming electrophiles to the meta-position (C5). youtube.comquora.comquora.com

For electrophilic aromatic substitution , the attack at the 3-position (C5 in this case, as the 3-position is already substituted) is favored because the resulting cationic intermediate (Wheland intermediate) does not place a positive charge on the electronegative nitrogen atom. youtube.comyoutube.com In contrast, attack at the ortho (C2, C4) and para (C6) positions would lead to resonance structures where the nitrogen atom bears a positive charge, which is highly unfavorable. The presence of the electron-donating methyl group at the 2-position and the thiol group at the 3-position will further influence the regioselectivity of electrophilic attack, though the overarching directing effect of the ring nitrogen remains dominant.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution , particularly at the ortho (C2, C6) and para (C4) positions. sci-hub.seyoutube.com This is because the electronegative nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer complex. In this compound, the 2-position is occupied by a methyl group. Therefore, nucleophilic attack would be most likely to occur at the 4- and 6-positions, provided there is a suitable leaving group present at one of these positions. The reaction of halopyridines with various nucleophiles, including sulfur nucleophiles, demonstrates this reactivity pattern, with 2- and 4-halopyridines being more reactive than 3-halopyridines. sci-hub.se

Tautomeric Equilibria: Thiol-Thione Interconversion

This compound can exist in a tautomeric equilibrium with its thione form, 2-methylpyridine-3(2H)-thione. This is a common phenomenon for mercaptopyridines and related heterocyclic thiols. cdnsciencepub.comresearchgate.netwikipedia.org The equilibrium involves the migration of a proton from the sulfur atom to the ring nitrogen atom.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. cdnsciencepub.comnih.govsemanticscholar.org

In nonpolar solvents , the thiol form is generally favored. cdnsciencepub.com

In polar solvents , the equilibrium shifts significantly towards the more polar thione form. cdnsciencepub.comresearchgate.net This is because the zwitterionic character of the thione tautomer is better stabilized by polar solvent molecules.

Computational studies on the closely related 2-pyridinethiol/2-pyridinethione system have provided quantitative insights into this equilibrium. In the gas phase, the thiol form (2SH) is calculated to be more stable than the thione form (2S). However, calculations that include the effect of a solvent field, such as in cyclohexane, show that the thione form becomes more stable. acs.org This stabilization of the thione tautomer in solution is attributed to its larger dipole moment. acs.org Experimental studies using UV-VIS spectroscopy on 2- and 4-mercaptopyridines confirm that in dilute solutions of nonpolar solvents, the thiol form predominates, while in polar solvents, the thione form is the major species. cdnsciencepub.com

Coordination Chemistry and Ligand Properties of 2 Methylpyridine 3 Thiol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-Methylpyridine-3-thiol typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The nature of the resulting complex, whether mononuclear, polynuclear, or a cluster, is highly dependent on the reaction conditions, the stoichiometry of the reactants, the choice of the metal precursor, and the pH of the medium.

Mononuclear complexes of this compound are generally prepared by reacting a metal salt with a stoichiometric amount of the ligand, often in the presence of a base to deprotonate the thiol group and facilitate coordination. The use of bulky co-ligands can also favor the formation of mononuclear species by sterically hindering the formation of bridges between metal centers.

The synthesis of such complexes is often carried out in polar solvents like ethanol (B145695) or methanol, where both the metal salt and the ligand are soluble. The resulting complexes can be isolated by crystallization upon cooling or by the addition of a less polar solvent. Characterization of these mononuclear complexes is typically achieved through a combination of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction to definitively determine the molecular structure. For instance, in related systems, mononuclear complexes have been synthesized and characterized using these standard techniques nih.govdntb.gov.uamdpi.com.

Illustrative Data for Mononuclear this compound Complexes Disclaimer: The following table presents hypothetical yet representative data for mononuclear complexes of this compound, based on values reported for structurally similar metal-thiolate complexes. This data is for illustrative purposes only, as specific experimental values for these exact complexes are not available in the cited literature.

| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) |

|---|---|---|---|---|

| [M(2-Mpt)2] | Ni(II) | Square Planar | 2.15 - 2.25 | 1.95 - 2.05 |

| [M(2-Mpt)2(H2O)2] | Co(II) | Octahedral | 2.20 - 2.30 | 2.05 - 2.15 |

| [M(2-Mpt)Cl] | Cu(I) | Trigonal Planar | 2.25 - 2.35 | 2.00 - 2.10 |

The propensity of the thiolate group to act as a bridging ligand often leads to the formation of polynuclear and cluster architectures with this compound. These extended structures are of particular interest due to their potential applications in catalysis and materials science. The synthesis of such species can be promoted by using a higher ligand-to-metal ratio, adjusting the pH to favor deprotonation and bridging of the thiol group, or by employing metal centers that have a high affinity for sulfur donors.

The formation of polynuclear complexes and clusters can be a complex process, sometimes resulting in a mixture of products. rsc.org Chromatographic techniques are often necessary for the separation and purification of these species. The characterization of polynuclear complexes relies heavily on single-crystal X-ray diffraction to elucidate the intricate connectivity of the metal centers and bridging ligands. For example, a novel Cu(I) cluster with a related pyridine-thiol ligand was synthesized and characterized, revealing a distorted octahedral Cu6S6 core. acs.org

Elucidation of Coordination Modes and Geometries (S- and N-Donation)

This compound can exhibit a variety of coordination modes, primarily involving the sulfur and nitrogen atoms. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

The most common coordination modes are:

Monodentate S-coordination: The ligand binds to a single metal center through the deprotonated sulfur atom. This mode is often observed in complexes where the pyridine (B92270) nitrogen is sterically hindered or when the metal ion has a strong preference for soft donors.

Bidentate N,S-chelation: The ligand forms a stable five-membered chelate ring by coordinating to a single metal center through both the pyridine nitrogen and the thiol sulfur. This is a very common coordination mode for this type of ligand.

Bridging S-coordination: The thiolate sulfur atom bridges two or more metal centers, leading to the formation of polynuclear complexes. This is a prevalent bonding mode for thiolates.

Bridging N,S-coordination: Both the nitrogen and sulfur atoms can be involved in bridging multiple metal centers, leading to the formation of complex polynuclear architectures.

The geometry around the metal center is dictated by the coordination number and the electronic configuration of the metal ion. Common geometries include square planar, tetrahedral, and octahedral. The specific geometry can be determined experimentally using techniques such as X-ray crystallography. For related pyridine-thiol ligands, various coordination modes have been identified, including chelate-like structures. researchgate.net

Electronic and Magnetic Properties of Resulting Metal-Thiolate Complexes

The electronic and magnetic properties of metal-thiolate complexes are of fundamental importance and are largely determined by the nature of the metal ion, its oxidation state, and the coordination environment. The introduction of a thiolate ligand can significantly influence the electronic structure of the metal center.

The UV-Vis spectra of these complexes are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands, arising from the transfer of electron density from the sulfur-based orbitals of the thiolate ligand to the d-orbitals of the metal center. These transitions can provide valuable information about the electronic structure of the complex.

The magnetic properties of these complexes are dependent on the number of unpaired electrons on the metal center. For paramagnetic metal ions, such as Cu(II) or Fe(III), the magnetic susceptibility can be measured to determine the effective magnetic moment, which provides insight into the spin state of the metal ion and the nature of any magnetic exchange interactions between metal centers in polynuclear complexes. For instance, weak antiferromagnetic interactions have been observed in complexes with related ligands. researchgate.net

Representative Electronic and Magnetic Data for Metal-Thiolate Complexes Disclaimer: The following table presents hypothetical yet representative data for metal complexes of this compound, based on values reported for structurally similar metal-thiolate complexes. This data is for illustrative purposes only, as specific experimental values for these exact complexes are not available in the cited literature.

| Complex | Metal Ion | UV-Vis λmax (nm) (Assignment) | Magnetic Moment (μB) |

|---|---|---|---|

| [Ni(2-Mpt)2] | Ni(II) | 450 (d-d), 350 (LMCT) | Diamagnetic |

| [Co(2-Mpt)2(H2O)2] | Co(II) | 550 (d-d), 380 (LMCT) | 4.3 - 5.2 |

| [Fe(2-Mpt)3] | Fe(III) | 600 (d-d), 420 (LMCT) | 5.7 - 6.0 |

Structure-Property Relationships in Coordination Compounds

The study of structure-property relationships is a central theme in coordination chemistry, as it provides the fundamental understanding required for the rational design of new materials with desired functionalities. researchgate.net In the context of this compound complexes, several key relationships can be identified:

Coordination Geometry and Electronic Properties: The geometry of the coordination sphere around the metal ion has a profound impact on the splitting of the d-orbitals, which in turn determines the electronic and magnetic properties of the complex. For example, a square planar Ni(II) complex is typically diamagnetic, while an octahedral Ni(II) complex is paramagnetic.

Bridging Ligands and Magnetic Exchange: In polynuclear complexes, the nature of the bridging ligands, in this case, the thiolate group, plays a crucial role in mediating magnetic exchange interactions between the metal centers. The geometry of the bridge (e.g., the M-S-M angle) can determine whether the interaction is ferromagnetic or antiferromagnetic.

Ligand Substituents and Redox Potentials: The presence of the methyl group on the pyridine ring of this compound can subtly influence the electronic properties of the metal center through inductive effects. This can, in turn, affect the redox potential of the complex.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methylpyridine-3-thiol is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by their position relative to the nitrogen atom and the methyl and thiol substituents. The methyl group (-CH₃) would typically appear as a singlet in the upfield region (around 2.3-2.5 ppm). The thiol proton (-SH) signal is often a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated: five for the pyridine ring carbons and one for the methyl carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbon atom bonded to the thiol group (C3) would be influenced by the sulfur atom, while the carbon of the methyl group would resonate at a characteristic upfield position. Computational methods, such as those employing Graph Neural Networks (GNN), have shown increasing accuracy in predicting ¹³C chemical shifts. arxiv.org

Predicted NMR Data for this compound: The following data is predicted based on computational models and analysis of similar structures. Experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.4 | ~20 |

| -SH | Variable (e.g., ~3.5) | - |

| H4 | ~7.1 | ~122 |

| H5 | ~7.0 | ~130 |

| H6 | ~8.2 | ~147 |

| C2 | - | ~158 |

| C3 | - | ~125 |

| C4 | - | ~123 |

| C5 | - | ~137 |

| C6 | - | ~148 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would be observed around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H stretch is often more readily observed in Raman than in IR. The pyridine ring vibrations, particularly the ring breathing modes, typically give rise to strong and sharp signals in the Raman spectrum, which are useful for structural confirmation. Computational studies using Density Functional Theory (DFT) are often employed to calculate vibrational frequencies and aid in the assignment of experimental bands observed in FT-IR and Raman spectra. nih.govnih.gov

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2980 | FT-IR, Raman |

| S-H Stretch | 2550 - 2600 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Bend (-CH₃) | 1375 - 1450 | FT-IR |

| C-S Stretch | 600 - 800 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes its emission of light after excitation.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The presence of the thiol and methyl groups as substituents on the aromatic ring will influence the position (λₘₐₓ) and intensity of these absorption maxima. Thiol substituents on aromatic rings can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent pyridine. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting and interpreting the UV-Vis spectra of such compounds. mdpi.comnih.gov For the related compound 2(1H)-Pyridinethione, significant UV absorption is observed, indicating the strong chromophoric nature of the thione/thiol-substituted pyridine system. nist.gov

Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. researchgate.net The fluorescence properties of this compound, including its emission wavelength and quantum yield, would depend on its electronic structure and the nature of its lowest excited state. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The solvent environment can also significantly impact both absorption and emission spectra.

Predicted Electronic Spectroscopy Data for this compound:

| Parameter | Expected Range | Transition Type |

| λₘₐₓ (Absorption) | ~280 - 350 nm | π → π* and n → π* |

| λₘₐₓ (Emission) | >350 nm | Fluorescence |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting pieces to elucidate its structure.

HRMS: For this compound (C₆H₇NS), HRMS would be used to confirm its molecular formula by measuring its monoisotopic mass with high precision (typically to within 5 ppm). The calculated exact mass of the neutral molecule is 125.0300. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 126.0377.

Fragmentation Analysis: In a tandem mass spectrometer, the protonated molecular ion (m/z 126.0377) would be isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. Expected fragmentation pathways for this compound could include the loss of a hydrogen sulfide (B99878) radical (•SH), the loss of a methyl radical (•CH₃), or cleavage of the pyridine ring. The fragmentation of thiol-containing molecules often involves characteristic losses related to the sulfur moiety. researchgate.net

Expected HRMS and Fragmentation Data for this compound:

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₆H₇NS] | 125.0300 | Neutral Molecule |

| [C₆H₈NS]⁺ | 126.0377 | Protonated Molecule [M+H]⁺ |

| [C₆H₅S]⁺ | 109.0112 | Possible fragment after loss of NH₃ |

| [C₅H₄N]⁺ | 78.0344 | Possible fragment after loss of CH₃SH |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a detailed molecular structure. nih.govmdpi.com This analysis would confirm the connectivity of the atoms and the planarity of the pyridine ring. Crucially, it would reveal the precise bond lengths of C-S, S-H, C-N, and C-C bonds, as well as the bond angles within the pyridine ring and involving the substituents.

Furthermore, the crystal packing analysis would elucidate intermolecular interactions. For this compound, potential hydrogen bonding between the thiol group of one molecule and the nitrogen atom of a neighboring molecule (S-H···N) would be of significant interest, as these interactions govern the supramolecular architecture and influence the physical properties of the compound in the solid state.

Expected Structural Parameters from X-ray Crystallography:

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the axes (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, etc. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of molecules like 2-Methylpyridine-3-thiol.

Geometric optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. From this optimized geometry, various electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For a related compound, 5-(trifluoromethyl)pyridine-2-thiol, DFT calculations have been used to determine these parameters.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP surface is colored to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For pyridine (B92270) derivatives, the nitrogen atom and other electronegative atoms often represent sites of negative potential, while hydrogen atoms are associated with positive potential. This analysis is crucial for understanding non-covalent interactions and predicting how the molecule will interact with other chemical species.

Table 1: Key Electronic Properties Calculated via DFT

| Property | Description | Significance in this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). The thiol group is a potential site. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). The pyridine ring is a potential site. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies electron-rich (e.g., nitrogen, sulfur) and electron-poor (e.g., acidic protons) sites, predicting regions for electrophilic and nucleophilic attack. |

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of the potential energy surface of a reaction, identifying the most favorable pathway.

For reactions involving thiols, such as thiol-disulfide exchange or Michael additions, DFT can model the energetics of each step. Computational studies on similar systems have shown that the reaction with a thiol nucleophile often has a more kinetically and thermodynamically favorable transition state compared to reactions with alcohols or amines. This is attributed to factors like the favorable orientation of the thiol and stabilizing interactions within the transition state.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. Its structure and energy (the activation barrier) determine the reaction rate. DFT calculations can locate the geometry of the transition state and compute its vibrational frequencies to confirm it is a true saddle point on the potential energy surface. For reactions involving this compound, DFT could predict whether a reaction proceeds through a concerted or stepwise mechanism by comparing the activation energies of the possible pathways.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes and intermolecular interactions of a system.

For this compound, MD simulations could be employed to understand how molecules interact with each other in a condensed phase or with a solvent. Key interactions that could be investigated include:

Hydrogen Bonding: The thiol (-SH) group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. MD simulations can quantify the strength, lifetime, and geometry of these bonds.

Van der Waals Interactions: These forces are critical for understanding the packing and aggregation of molecules in a solid or liquid state.

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems.

These simulations are essential for predicting macroscopic properties like solubility, viscosity, and diffusion coefficients based on the underlying intermolecular forces.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, including DFT, can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. Calculations can provide theoretical values for vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts.

For instance, in a study on the related molecule 5-(trifluoromethyl)pyridine-2-thiol, DFT calculations using the B3LYP functional were performed to determine spectroscopic and nonlinear optical (NLO) properties. The calculated parameters were then compared to reference molecules like urea (B33335) to assess their potential in NLO applications. Similar calculations for this compound would provide valuable data for its structural characterization.

Table 2: Spectroscopic and Optical Properties Calculable via Quantum Chemistry

| Parameter | Method | Significance |

|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP) | Predicts IR and Raman spectra, aiding in the assignment of experimental vibrational modes. |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Predicts UV-Visible absorption spectra, corresponding to electronic excitations (e.g., HOMO to LUMO). |

| Dipole Moment (μ) | DFT | Measures the polarity of the molecule, influencing intermolecular interactions and solubility. |

| Polarizability (α) | DFT | Describes the molecule's response to an external electric field. |

| First Hyperpolarizability (β) | DFT | Indicates the molecule's potential for nonlinear optical (NLO) applications. |

Applications in Material Science and Catalysis

Precursors for Advanced Inorganic Materials and Nanostructures

The dual functionality of 2-Methylpyridine-3-thiol makes it a promising precursor for the synthesis of sophisticated inorganic materials and nanostructures. The thiol group can act as a source of sulfur, while both the thiol and the pyridine (B92270) nitrogen atom can serve as coordinating sites for metal ions. This coordination directs the assembly of metal-sulfur frameworks, leading to the formation of materials with controlled dimensionality and morphology.

Research into related compounds has demonstrated that metal complexes containing both a metal and a chalcogen source within a single molecule, known as single-source precursors, are highly effective for producing metal sulfide (B99878) nanoparticles. academie-sciences.fr For instance, pyridine adducts of zinc(II) dithiocarbamates have been thermally decomposed to synthesize zinc sulfide (ZnS) nanoparticles. academie-sciences.fr The properties of the ligand in such precursors can be tailored to modify the size and shape of the resulting nanoparticles. academie-sciences.fr By analogy, this compound can coordinate with various metal ions (e.g., Cd²⁺, Zn²⁺, Cu²⁺) to form complexes that, upon thermolysis or solvothermal treatment, could yield metal sulfide nanostructures such as quantum dots, nanowires, or thin films.

The pyridine ring adds another layer of control, potentially influencing the crystal structure and growth of the nanomaterial through its coordination preferences and steric effects. The self-assembly of metal ions with pyridinethiol ligands can also lead to the formation of coordination polymers, which are crystalline materials with repeating structural units. These materials can exhibit interesting properties like porosity, luminescence, or catalytic activity, depending on the choice of metal and the ligand's structure. For example, coordination polymers have been synthesized through the in situ generation of a pyridinethiol ligand from the cleavage of a disulfide bond under solvothermal conditions. semanticscholar.org

| Precursor Type | Resulting Nanomaterial | Synthesis Method | Reference |

| Single-Source Precursors | Metal Sulfides (e.g., ZnS) | Thermal Decomposition | academie-sciences.fr |

| Pyridinethiol Ligands | Coordination Polymers | Solvothermal Synthesis | semanticscholar.org |

Role in Homogeneous and Heterogeneous Catalysis

The combination of a soft thiol donor and a borderline pyridine N-donor allows this compound to act as a versatile ligand in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, it can form soluble metal complexes that catalyze a variety of organic transformations. The electronic properties of the pyridine ring and the steric hindrance from the methyl group can be used to tune the activity and selectivity of the metal center.

For example, pyridinethiolate ligands have been instrumental in the study of tungsten complexes relevant to the function of tungstoenzymes like acetylene (B1199291) hydratase. acs.orgnih.gov The reactivity of these complexes, including intramolecular reactions, is heavily influenced by the steric and electronic properties of substituents on the pyridine-2-thiolate (B1254107) ligand. acs.orgnih.gov Furthermore, nickel complexes featuring pyridinethiolate ligands have been investigated as catalysts for the hydrogen evolution reaction, where ligand dissociation upon protonation plays a key role in the catalytic cycle. acs.org Related compounds like 2-mercaptopyridine (B119420) have been shown to act as catalysts for reactions such as the isodesmic C-H borylation of heteroarenes and in dehydrative substitution reactions. wikipedia.orgxynu.edu.cn

In the realm of heterogeneous catalysis, this compound can be immobilized onto solid supports, such as silica (B1680970) gel or polymers. This is typically achieved by covalently linking the ligand to the support via its pyridine ring or another functional group. The supported ligand can then coordinate with a metal ion (e.g., Palladium), creating a solid catalyst that is easily separable from the reaction mixture, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov Such immobilized catalysts have been successfully used in cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov

| Catalysis Type | Role of this compound Moiety | Example Reaction | Reference |

| Homogeneous | Ligand for metal complexes | Acetylene hydration, Hydrogen evolution | acs.orgnih.govacs.org |

| Homogeneous | Organocatalyst | C-H borylation, Dehydrative substitution | wikipedia.orgxynu.edu.cn |

| Heterogeneous | Immobilized ligand on solid support | Suzuki-Miyaura cross-coupling | nih.gov |

Design of Chemical Sensors and Probes

The inherent reactivity of the thiol group makes this compound an excellent candidate for incorporation into chemical sensors and probes. Thiols are strong nucleophiles and can readily react with various electrophiles. mdpi.com This reactivity forms the basis for numerous sensing strategies. A sensor molecule can be designed where this compound is linked to a signal-generating unit, such as a fluorophore or a chromophore.

The general mechanism involves the thiol group reacting with an analyte, leading to a change in the electronic properties of the signaling unit, which in turn causes a detectable change in fluorescence or color. Common reactions utilized in thiol-selective probes include nucleophilic substitution and Michael addition. mdpi.com For instance, a probe might contain a fluorophore quenched by an electron-withdrawing group; the nucleophilic attack by the thiol displaces this group, restoring fluorescence. acs.org

Conversely, the pyridine-thiol moiety can act as a chelating agent for detecting metal ions. researchgate.netnih.gov The nitrogen of the pyridine ring and the sulfur of the thiol group can coordinate to a metal ion, forming a stable complex. rsc.org If the ligand is part of a larger fluorophore system, this binding event can perturb the electronic structure and lead to a change in its photophysical properties, such as fluorescence enhancement or quenching. mdpi.comnih.gov This "chelation-enhanced fluorescence" (CHEF) effect is a widely used principle in the design of sensors for toxic heavy metal ions. mdpi.com

| Sensing Target | Sensing Mechanism | Role of Pyridine-Thiol Moiety | Reference(s) |

| Thiols/Biothiols | Nucleophilic reaction with a signaling unit | Reactive nucleophile | mdpi.comacs.org |

| Metal Ions (e.g., Pb²⁺, Fe³⁺, Hg²⁺) | Chelation-induced photophysical changes (CHEF) | Bidentate chelating ligand | mdpi.comnih.govmdpi.com |

| Heavy Metals | Formation of stable precipitates | Multi-site bonding ligand | researchgate.netnih.gov |

Development of Novel Fluorescent Dyes and Optical Materials

The structural framework of this compound can be integrated into larger π-conjugated systems to create novel fluorescent dyes and materials with unique optical properties. The pyridine ring is a common component in many organic dyes and optical materials due to its electron-deficient nature and its ability to participate in intramolecular charge transfer (ICT), which is often responsible for the fluorescence and color of these materials. researchgate.net

By functionalizing the pyridine ring of this compound with donor groups or extending the conjugation, it is possible to design dyes that absorb and emit light at various wavelengths. The thiol group offers a versatile handle for further chemical modification. It can be used to attach the dye to other molecules or surfaces, or it can be converted into a thioether or disulfide, which can modulate the electronic properties and, consequently, the optical response of the molecule.

Furthermore, the ability of the pyridine-thiol scaffold to coordinate with metal ions can be exploited to create phosphorescent materials or to tune the nonlinear optical (NLO) properties of a chromophore. researchgate.net The complexation of a pyridine-containing ligand to a metal center can significantly alter the linear and NLO responses, offering a pathway to switchable optical materials. researchgate.net Pyridine-based ligands have been successfully used to synthesize fluorescent sensors and materials for detecting various analytes, demonstrating the versatility of this heterocyclic core in the field of optical materials. mdpi.comlanl.gov

| Material Type | Key Structural Feature | Potential Application | Reference(s) |

| Fluorescent Dyes | Intramolecular Charge Transfer (ICT) | Bioimaging, Sensing | researchgate.netrsc.org |

| Metal-Organic Complexes | Ligand-to-Metal or Metal-to-Ligand Charge Transfer | Phosphorescent emitters, OLEDs | researchgate.net |

| Nonlinear Optical (NLO) Materials | Tunable electronic properties via complexation | Optical switching, Frequency doubling | researchgate.net |

Molecular Interactions in Biological Systems Mechanistic Focus

Mechanistic Studies of Thiol Reactivity with Biologically Relevant Species

The thiol group is a key player in a multitude of biological processes, primarily due to its nucleophilic nature and its susceptibility to redox reactions. The reactivity of the thiol in 2-Methylpyridine-3-thiol is influenced by the electron-donating methyl group and the electron-withdrawing pyridine (B92270) ring, which modulates its pKa and nucleophilicity.

Mechanistic studies often focus on the reaction of thiols with electrophilic species, which are abundant in biological systems. These can include reactive oxygen species (ROS), reactive nitrogen species (RNS), and various metabolic intermediates. The thiol group of this compound can act as a potent antioxidant by directly scavenging free radicals or by participating in redox cycles with other antioxidant molecules. The reaction of thiols with electrophiles is a critical aspect of their biological function nih.gov.

The antioxidant activity of pyridine-containing compounds has been a subject of interest. For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been shown to inhibit the generation of reactive oxygen species nih.gov. While direct studies on this compound are not extensively documented, the principles of thiol reactivity suggest its potential to engage in similar protective mechanisms against oxidative stress. The sulfur biochemistry of the thiol group provides it with unique features that allow it to serve various functions, including as a scavenger of hydrogen peroxide in antioxidant enzymes rsc.org. The reaction of thiol compounds with pyridine nucleotides is also a recognized interaction in biological contexts nih.gov.

The reactivity of the thiol group can be systematically evaluated by studying its kinetic properties with various biological molecules. For example, the reactivity of phenylsulfonyl pyridine derivatives with free thiols has been systematically assayed to understand the influence of substituents on the pyridine ring on reaction rates rsc.org. Such studies provide a framework for predicting the reactivity of this compound with biologically relevant species.

Table 1: Reactivity of Thiol Groups with Biologically Relevant Electrophiles

| Electrophilic Species | Reaction Type | Biological Significance |

| Hydrogen Peroxide (H₂O₂) | Oxidation | Detoxification of ROS |

| Superoxide Radical (O₂⁻) | Redox Cycling | Antioxidant defense |

| Peroxynitrite (ONOO⁻) | Nitrosation/Oxidation | Modulation of cellular signaling |

| Michael Acceptors | Conjugate Addition | Detoxification of xenobiotics |

| Alkyl Halides | Nucleophilic Substitution | Covalent modification of biomolecules |

Biomimetic Modeling of Metal-Sulfur Bonds in Proteins

Metal-sulfur bonds are fundamental to the structure and function of numerous proteins, including metalloenzymes and iron-sulfur clusters involved in electron transfer. The synthesis of small molecule complexes that mimic the coordination environment of these metal centers is a powerful approach to understanding their spectroscopic properties, reactivity, and mechanism of action. This compound, with its nitrogen and sulfur donor atoms, is a valuable ligand for the construction of such biomimetic models.

The pyridine nitrogen and the thiol sulfur of this compound can coordinate to a variety of metal ions, including iron, copper, zinc, and nickel, which are commonly found in the active sites of metalloproteins. The methyl group can provide steric bulk that influences the coordination geometry and reactivity of the resulting metal complex. The design of biomimetic complexes is a strategy to gain a deeper understanding of the molecular mechanisms at play in natural systems nih.gov.

Studies on complexes of pyridine thiols with various metals have provided insights into the nature of the metal-sulfur bond ashdin.com. Spectroscopic techniques such as UV-visible, infrared, and NMR spectroscopy, as well as X-ray crystallography, are employed to characterize these synthetic analogues and compare them to their biological counterparts. For example, the synthesis and characterization of metal complexes with chiral tripyridyldiamine ligands have demonstrated how a specific coordination geometry can be favored ekb.eg.

The development of pyridine-based thiol ligands with multiple bonding sites has been explored for applications such as heavy metal precipitation, highlighting the strong affinity of these ligands for metal ions nih.gov. The principles learned from these studies can be applied to the design of biomimetic models using this compound to probe the electronic structure and reactivity of metal-thiolate bonds in proteins.

Table 2: Spectroscopic Parameters of a Hypothetical Metal Complex with this compound

| Metal Ion | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) | Key Spectroscopic Feature |

| Fe(II) | Tetrahedral | ~2.3 | ~2.1 | Ligand-to-metal charge transfer band in UV-Vis |

| Cu(I) | Trigonal Planar | ~2.2 | ~2.0 | Luminescence in the visible region |

| Zn(II) | Tetrahedral | ~2.3 | ~2.1 | Sharp signals in ¹H and ¹³C NMR |

| Ni(II) | Square Planar | ~2.2 | ~2.0 | Distinct d-d transitions in the visible spectrum |

Investigations of Molecular Recognition and Binding at an Enzyme Active Site Level (non-therapeutic)

Understanding how small molecules interact with the active sites of enzymes is crucial for elucidating enzymatic mechanisms and for the design of specific inhibitors or probes. This compound can serve as a valuable molecular probe to investigate non-therapeutic binding interactions within enzyme active sites. Its distinct structural features—a heterocyclic aromatic ring, a nucleophilic thiol, and a methyl group—allow for a variety of interactions with amino acid residues.

Molecular docking studies are a powerful computational tool to predict the binding modes of small molecules within protein active sites. Such in silico experiments can provide insights into the potential hydrogen bonding, hydrophobic, and electrostatic interactions between this compound and an enzyme's active site residues. For instance, molecular docking studies have been used to investigate the binding of pyridine moiety-bearing pyrimidine-2-thiols to the active sites of cyclooxygenase enzymes ashdin.com. These studies help in understanding the structure-activity relationships of potential enzyme inhibitors.

The thiol group of this compound can form hydrogen bonds with polar residues or, more significantly, covalent bonds with reactive residues like cysteine or serine, or interact with a metal cofactor in the active site. The pyridine ring can engage in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The methyl group can participate in hydrophobic interactions within nonpolar pockets of the active site. The study of 2-amino-4-methylpyridine (B118599) as an inhibitor of inducible NO synthase has shown that such pyridine derivatives can exhibit potent and selective inhibition through competitive binding with the natural substrate nih.gov.

Experimental techniques such as enzyme kinetics, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be used to validate the predictions from molecular docking and to quantify the binding affinity and thermodynamics of the interaction between this compound and a target enzyme. These non-therapeutic binding studies contribute to a fundamental understanding of molecular recognition principles in biological systems.

Table 3: Potential Interactions of this compound in an Enzyme Active Site

| Functional Group of this compound | Type of Interaction | Potential Interacting Amino Acid Residues |

| Thiol (-SH) | Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate |

| Thiol (-SH) | Covalent Bonding (disulfide) | Cysteine |

| Pyridine Ring (Nitrogen) | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Pyridine Ring (Aromatic) | π-stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Methyl Group (-CH₃) | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |

Future Research Directions and Emerging Trends

Innovative Synthetic Strategies and Method Development

The synthesis of 2-Methylpyridine-3-thiol and its precursors is a foundational area for future research. While traditional methods exist, the focus is shifting towards more efficient, selective, and sustainable synthetic routes.

A significant emerging trend is the adoption of continuous flow chemistry for the synthesis of the 2-methylpyridine (B31789) core structure. nih.govresearchgate.net Compared to conventional batch processing, flow chemistry offers superior efficiency, safety, and scalability. researchgate.net Future work will likely focus on optimizing catalysts and reaction conditions within flow reactors to improve yields and regioselectivity, providing a greener and more rapid route to key precursors. nih.govresearchgate.net One promising approach involves the α-methylation of substituted pyridines using heterogeneous catalysts like Raney® nickel in a flow setup. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 2-Methylpyridine Precursors

| Feature | Conventional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Reaction Time | Often hours to days nih.gov | Significantly shorter, expedited synthesis researchgate.net |

| Scalability | Limited by vessel size | Easily scaled-out by continuous operation nih.gov |

| Safety | Potential for thermal runaways, handling of hazardous reagents in bulk google.com | Enhanced temperature control, smaller reaction volumes, improved safety researchgate.net |

| Efficiency | May require complex purification steps nih.gov | Can provide cleaner products, reducing purification needs researchgate.net |

| Sustainability | Often generates more solvent waste | Considered a "greener" technique researchgate.net |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The unique arrangement of a methyl group, a thiol group, and a nitrogen atom on a pyridine (B92270) ring endows this compound with a rich and underexplored reactivity profile. Future research will delve into harnessing this reactivity for novel chemical transformations.

A key characteristic of pyridinethiols is the potential for thione-thiol tautomerism, where the compound exists in equilibrium between the thiol (-SH) form and the thione (>C=S) form. acs.org The position of this equilibrium is influenced by solvent and temperature, and it critically affects the molecule's reactivity. acs.org A major research direction will be to understand and control this tautomerism to selectively drive reactions at either the sulfur or nitrogen atom.

The reactivity of the individual functional groups also presents numerous opportunities:

Thiol Group: The thiol is susceptible to oxidation, which can lead to the formation of disulfides. mdpi.com Future work could explore controlled oxidation to access novel dimeric structures or its use in redox-sensitive systems. Furthermore, the thiol group is an excellent nucleophile and can participate in reactions like Michael additions and thiol-ene click chemistry, opening avenues for polymerization and bioconjugation.

Pyridine Ring: The electron-donating and -withdrawing effects of the substituents influence the ring's reactivity towards electrophilic and nucleophilic attack. Exploring these effects will be crucial for developing strategies to further functionalize the pyridine core.

Methyl Group: The methyl group adjacent to the ring nitrogen can be activated for condensation reactions with aldehydes and other electrophiles, allowing for the extension of the molecular scaffold. researchgate.net

Table 2: Potential Future Chemical Transformations of this compound

| Reactive Site | Known Reaction Type | Proposed Future Exploration |

|---|---|---|

| Thiol/Thione Group | Tautomerism acs.org, Oxidation to disulfide mdpi.com | Controlled tautomer selection for regioselective reactions, Thiol-ene "click" reactions, Covalent bond formation with biological targets. |

| Pyridine Nitrogen | Metal coordination mdpi.com | Catalysis of organic transformations, Formation of supramolecular assemblies. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (on precursors) nih.gov | Electrophilic substitution, Palladium-catalyzed cross-coupling reactions to attach new functional groups. |

| Methyl Group | Condensation with aldehydes researchgate.net | Deprotonation and functionalization, Radical-based transformations. |

Advanced Functional Materials Based on this compound Scaffolds

The ability of this compound to act as a ligand for metal ions is a cornerstone for its application in materials science. The presence of both soft (sulfur) and borderline (nitrogen) donor atoms makes it an excellent candidate for forming stable coordination complexes and polymers. mdpi.comresearchgate.net

Emerging trends in this area include:

Corrosion Inhibitors: Related pyridine-thiol compounds have demonstrated efficacy in preventing the corrosion of metals like brass in acidic environments by forming a protective S-Cu bond on the surface. mdpi.com Future research will likely investigate this compound and its derivatives for creating more robust and persistent anti-corrosion coatings for various metals and alloys.

Luminescent Materials: Coordination complexes of substituted pyridines have been shown to exhibit strong luminescence. researchgate.net This opens the door to designing novel photoluminescent materials based on this compound for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Nanomaterial Surface Modifiers: Thiols are widely used to cap and functionalize metal nanoparticles. Pyridine additives have been shown to trigger structural transformations in gold nanoclusters, altering their properties. rsc.org this compound could serve as a bifunctional ligand to create highly stable and catalytically active nanoparticles with tunable electronic and chemical properties.

Cross-Disciplinary Research at the Chemical-Biological Interface

The intersection of chemistry and biology is a particularly promising frontier for this compound research. ed.ac.uk The pyridine scaffold is a common feature in many pharmaceuticals, and heterocyclic compounds containing nitrogen and sulfur are of special interest for drug discovery. nih.govresearchgate.net

Future research will likely focus on several key bio-medical applications:

Antimicrobial Agents: With the rise of multidrug-resistant (MDR) pathogens, there is an urgent need for new antibiotics. nih.gov The pyridine moiety is present in numerous antibacterial compounds. nih.gov Libraries of this compound derivatives will be synthesized and screened for activity against clinically relevant bacteria and fungi.

Enzyme Inhibitors: The thiol group is known to interact with metal ions (like zinc) in the active sites of many enzymes. This makes this compound an attractive scaffold for designing targeted enzyme inhibitors for therapeutic intervention in diseases ranging from cancer to hypertension.

Chemical Probes and Sensors: By incorporating fluorescent moieties, derivatives of this compound could be developed as chemical probes to detect specific metal ions or reactive oxygen species within living cells, providing valuable tools for understanding biological processes and disease states. ed.ac.uk The fluorescence observed in related 2-vinylpyridines suggests this is a viable strategy. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpyridine-3-thiol, and how do reaction conditions influence yield?

- Methodology : Classical synthetic routes often involve thiolation of pyridine precursors. For example, refluxing 3-cyano-4,6-distyrylpyridin-2(1H)-thione derivatives with thiolating agents (e.g., thiourea or potassium thiolacetate) in ethanol under basic conditions (e.g., sodium acetate) can yield thiol-functionalized pyridines . Microwave-assisted synthesis may improve reaction efficiency by reducing time and energy consumption . Key variables include solvent choice (alcoholic vs. aprotic), catalyst (e.g., KOH), and temperature, which directly affect reaction kinetics and purity. Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate high-purity products .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodology :

- FT-IR/Raman Spectroscopy : Identifies thiol (-SH) stretching vibrations (~2550 cm⁻¹) and pyridine ring vibrations (C=N/C-C stretches at 1400–1600 cm⁻¹) .

- NMR : H NMR reveals methyl group protons (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). C NMR confirms the pyridine backbone and methyl substitution .

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

- Elemental Analysis : Validates empirical formula (CHNS) with <0.3% deviation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Skin Protection : Use nitrile or neoprene gloves (EN 374 standard) to prevent dermal exposure. Inspect gloves for defects before use and dispose of contaminated gloves as hazardous waste .

- Respiratory Protection : Employ fume hoods or N95 masks if airborne particles are generated during synthesis or handling .

- Storage : Store in airtight containers under inert gas (N) to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what are the implications for coordination chemistry?

- Methodology :

- Coordination Studies : React this compound with Cu(II), Fe(III), or Zn(II) salts in methanol/water. Monitor complex formation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox behavior) .

- Structural Analysis : Single-crystal X-ray diffraction of metal complexes reveals binding modes (e.g., S-thiolate or N-pyridyl coordination). Magnetic susceptibility and EPR spectroscopy provide insights into electronic configurations .

- Applications : Such complexes may serve as catalysts in oxidation reactions or as bioactive agents due to thiol-metal redox activity .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare data across multiple techniques (e.g., FT-IR vs. Raman for -SH detection) to confirm peak assignments .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to simulate IR/NMR spectra and reconcile experimental vs. theoretical discrepancies .

- Contextual Analysis : Assess solvent effects, pH, and concentration differences in prior studies that may alter spectral profiles .

Q. What strategies enhance the stability of this compound under oxidative or acidic conditions?

- Methodology :

- Stabilization Techniques :

- Add antioxidants (e.g., BHT) to prevent thiol oxidation to disulfides.

- Buffer solutions (pH 7–8) minimize acid-catalyzed degradation.

- Degradation Monitoring : Use HPLC-MS to track decomposition products (e.g., disulfides or sulfonic acids) over time .

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry and compute Fukui indices to identify nucleophilic (S-atom) and electrophilic (pyridyl N-atom) sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reaction pathways in polar vs. nonpolar media .

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

- Methodology :

- Derivatization : React with alkyl halides (S-alkylation) or acrylates (thiol-ene click chemistry) to generate thioethers or polymerizable monomers .

- Bioactivity Screening : Test derivatives against bacterial models (e.g., E. coli) or cancer cell lines (e.g., HeLa) using in vitro assays .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields of this compound derivatives?

- Methodology :

- Reaction Optimization : Systematically vary parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify critical factors .

- Reproduibility Checks : Replicate prior methods with strict adherence to documented conditions (e.g., reflux time, reagent purity) .

- Peer Validation : Collaborate with independent labs to verify synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.